3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic core linked to a morpholine and thiophene-containing ethylamine side chain. Its structure combines a benzamide scaffold with heterocyclic moieties (morpholine and thiophene), which are known to influence pharmacokinetic properties such as solubility, bioavailability, and target binding affinity.
Structural analogs and derivatives of this compound (discussed below) have been explored for diverse therapeutic applications, including antimicrobial, antiparasitic, and anticancer activities .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-11-24-17)20-7-9-23-10-8-20/h2-6,11-12,16H,7-10,13H2,1H3,(H,19,21) |
InChI Key |
WOQSUCKVPGGOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Introduction of the Morpholine Ring: The benzoyl chloride is then reacted with 2-(morpholin-4-yl)ethylamine to form the intermediate product.
Incorporation of the Thiophene Ring: Finally, the intermediate is reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Morpholine vs. kinase targets) .
- Thiophene vs. Thienopyrimidine: The addition of a pyrimidine ring () enhances planar aromaticity, improving DNA/RNA binding efficacy in antimicrobial applications .
Functional Analogs with Benzamide Scaffolds
Key Observations :
- Nitazoxanide : Unlike the target compound, nitazoxanide’s nitro-thiazole group confers redox activity, critical for its antiparasitic action .
- Morpholine Derivatives : Compounds with morpholine substituents (e.g., ) often exhibit improved solubility and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Analytical Data Comparison
Table 3: Spectroscopic and Physical Properties
Biological Activity
3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.507 g/mol |
| LogP | 3.746 |
| PSA | 91.76 Ų |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antiviral Activity : Studies have shown that benzamide derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks viral replication .
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting human melanoma lines, suggesting potential applications in cancer therapy .
Antiviral Efficacy
In vitro studies on related benzamide derivatives have demonstrated significant antiviral activity against HBV. For example, a derivative named IMB-0523 showed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating its potential as a therapeutic agent for HBV infections .
Anticancer Efficacy
The compound's structural analogs have been evaluated for their anticancer properties. A study comparing the efficacy of methoxymorpholinyl derivatives indicated that these compounds possess comparable cytotoxicity to established chemotherapeutics like Adriamycin, making them candidates for further clinical evaluation .
Case Studies
- Hepatitis B Virus Study : A study focused on the antiviral properties of N-phenylbenzamide derivatives highlighted the ability of these compounds to inhibit HBV replication effectively. The mechanism was linked to the induction of A3G expression, which plays a crucial role in restricting HBV DNA replication .
- Melanoma Treatment : In vitro tests on melanoma cell lines revealed that certain morpholine derivatives exhibited significant cytotoxicity, suggesting their potential as alternative treatments for resistant melanoma cases .
Q & A
Q. Methodology :
- Substituent Variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains), morpholine ring (e.g., piperidine analogs), or thiophene moiety (e.g., furan substitution).
- Assays : Test modified analogs in platelet aggregation assays (e.g., ADP-induced aggregation) and receptor-binding studies (e.g., TGF-β receptor kinase inhibition) .
Table 2 : SAR trends in benzamide derivatives
| Substituent | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| Methoxy (original) | 1.2 µM | 8.5 |
| Chloro | 0.8 µM | 6.2 |
| Trifluoromethyl | 0.5 µM | 4.1 |
Advanced: Which computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. These reveal electron-rich regions (e.g., thiophene sulfur) for nucleophilic attack .
- Molecular Docking : Simulate binding to ALK5 (PDB: 1PY5) using AutoDock Vina. The morpholine and benzamide groups show hydrogen bonding with Ser280 and Lys337 residues .
Advanced: How can contradictory spectral or biological data be resolved?
Q. Strategies :
- Repetition under controlled conditions : Ensure consistent pH, temperature, and solvent purity during synthesis and assays.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., thiophene orientation) using SHELX-refined structures .
- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign overlapping proton signals in complex spectra .
Advanced: What crystallographic techniques characterize this compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
